molecular formula C7H5ClN2 B1278771 5-Amino-2-chlorobenzonitrile CAS No. 35747-58-1

5-Amino-2-chlorobenzonitrile

Cat. No. B1278771
CAS RN: 35747-58-1
M. Wt: 152.58 g/mol
InChI Key: VVDIMAMYKUTSCL-UHFFFAOYSA-N
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Patent
US09204645B2

Procedure details

Conc. HCl (15.6 ml) was added dropwise to 2-chloro-5-nitrobenzonitrile (3.38 g, 18.5 mmol) and SnCl2.2H2O (18.9 g, 83.9 mmol, 4.5 eq.) in isopropanol (35 ml). The mixture was heated at 120° C. for 2 h and then cooled to room temperature and made basic using aq. NaOH. The mixture was extracted with dichloromethane, dried over Na2SO4 and filtered through silica gel. Concentration under reduced pressure gave 5-amino-2-chlorobenzonitrile (2.58 g, 91%).
Name
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:4]=1[C:5]#[N:6].O.O.Cl[Sn]Cl.[OH-].[Na+]>C(O)(C)C>[NH2:11][C:8]1[CH:9]=[CH:10][C:3]([Cl:2])=[C:4]([CH:7]=1)[C:5]#[N:6] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.38 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
18.9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.